Acridone
Overview
Description
Acridone is an organic compound based on the acridine skeleton, characterized by a carbonyl group at the 9th position. It is a yellow powder with a chemical formula of C₁₃H₉NO and a molar mass of 195.22 g/mol
Mechanism of Action
Target of Action
Acridone, a derivative of acridine, is a class of compounds with a broad spectrum of biological activity . The primary targets of this compound are DNA and enzymes such as topoisomerases and telomerases . The unique planar ring structure of this compound allows it to act as a DNA intercalator and to inhibit topoisomerase or telomerase enzymes .
Mode of Action
This compound interacts with its targets primarily through intercalation and enzyme inhibition. The planar structure of this compound allows it to insert itself between the base pairs of the DNA helix, disrupting the normal functioning of the DNA . This disruption can lead to the inhibition of DNA replication and transcription, thereby affecting the growth and proliferation of cells . Additionally, this compound can inhibit the action of topoisomerases and telomerases, enzymes that play crucial roles in DNA replication and cell division .
Biochemical Pathways
The interaction of this compound with DNA and enzymes affects several biochemical pathways. By intercalating with DNA and inhibiting topoisomerases and telomerases, this compound disrupts the normal cell cycle, leading to cell death . This disruption can have downstream effects on various cellular processes, including DNA repair, gene expression, and cell signaling .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of DNA function and cell division. This disruption can lead to cell death, particularly in cancer cells . This compound has been shown to have significant cytotoxic effects, effectively suppressing the growth of cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect the absorption and distribution of this compound . Additionally, the pH and temperature of the environment can impact the stability of this compound .
Biochemical Analysis
Biochemical Properties
Acridone derivatives exhibit a broad spectrum of biological activity, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . The unique planar ring structure of this compound allows it to interact appreciably with different biomolecular targets .
Cellular Effects
This compound derivatives have shown to be effective against various types of cancer cells, including human breast (MCF-7, MDA-MB-231), lung (A-549), and skin (A-431) cancer cell lines . They have the efficacy to inhibit the AKT kinase with potential anti-cancer activity .
Molecular Mechanism
This compound derivatives act as DNA intercalators and inhibit topoisomerase or telomerase enzymes . They can also interact with DNA . The molecular docking study revealed binding interactions in the active site of AKT .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acridone can be synthesized through several methods. One common approach involves the condensation of anthranilic acid with phenol derivatives, followed by regioselective annulation . Another method includes the Ullmann condensation reaction of 2-bromobenzoic acid with different anilines, followed by cyclization using polyphosphoric acid .
Industrial Production Methods: Industrial production of this compound often involves the use of commercially available anthranilic acid and phenol derivatives. The process typically includes condensation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Acridone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound derivatives with different functional groups.
Reduction: Reduction reactions can modify the carbonyl group, leading to the formation of reduced this compound derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom, to form N-substituted this compound derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and amines under basic or acidic conditions.
Major Products: The major products formed from these reactions include various this compound derivatives with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
Acridone and its derivatives have a wide range of applications in scientific research:
Chemistry: this compound derivatives are used as intermediates in the synthesis of complex organic molecules.
Biology: this compound compounds are studied for their interactions with biological molecules, such as DNA and proteins.
Medicine: this compound derivatives exhibit various pharmacological activities, including anticancer, antimicrobial, antimalarial, and antiviral properties
Comparison with Similar Compounds
Acridone is structurally similar to other acridine derivatives, such as:
Acridine: Acridine lacks the carbonyl group present in this compound, which affects its chemical reactivity and biological activity.
Quinthis compound: Quinthis compound contains additional fused rings, leading to different electronic properties and applications in pigments and dyes.
Uniqueness: this compound’s unique planar structure and the presence of a carbonyl group at the 9th position contribute to its distinct chemical and biological properties. This makes this compound and its derivatives valuable in various research and industrial applications .
Properties
IUPAC Name |
10H-acridin-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c15-13-9-5-1-3-7-11(9)14-12-8-4-2-6-10(12)13/h1-8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEYVTFCMJSGMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060371 | |
Record name | 9(10H)-Acridinone | |
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URL | https://comptox.epa.gov/dashboard/DTXSID8060371 | |
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Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | Acridone | |
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Solubility |
4.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID14742234 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
578-95-0, 643-62-9 | |
Record name | Acridone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=578-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Acridone | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578950 | |
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Record name | acridone | |
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Record name | acridone | |
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Record name | 9-Acridinol | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138672 | |
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Record name | 9(10H)-Acridinone | |
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Record name | 9(10H)-Acridinone | |
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Record name | 9-acridone | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.578 | |
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Record name | ACRIDONE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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